
Tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate: is a chemical compound with the molecular formula C12H23NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate can be achieved through various methods. One common route involves the reaction of ethylmagnesium bromide with N-(tert-butoxycarbonyl)-4-piperidone. This reaction typically requires anhydrous conditions and is carried out in a solvent such as tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Synthetic Routes
Method | Reagents | Conditions |
---|---|---|
Ethynylation | Sodium hydride (NaH), DMF | Reflux, inert atmosphere |
Oxidation | Pyridinium chlorochromate (PCC) | Room temperature |
Reduction | Palladium on carbon (Pd/C) | Hydrogen atmosphere |
Substitution | Thionyl chloride (SOCl2) | Reflux in dichloromethane |
Scientific Research Applications
TBEHP has diverse applications across various scientific domains:
Organic Synthesis
TBEHP serves as a versatile intermediate in the synthesis of complex organic molecules. Its structure allows for various functional group modifications, making it valuable in creating diverse chemical entities .
Medicinal Chemistry
The compound is under investigation for its potential therapeutic applications. Notably, it has been explored as a candidate for drug development due to its ability to interact with biological targets. Research indicates that TBEHP derivatives may act as inhibitors for specific enzymes or receptors, contributing to the design of novel therapeutic agents .
Bioconjugation Techniques
The ethynyl group in TBEHP can participate in click chemistry reactions, facilitating bioconjugation processes essential for developing targeted drug delivery systems. This property enhances the compound's utility in biochemistry and pharmacology .
Case Studies
Several studies have demonstrated the efficacy of TBEHP derivatives in various applications:
Case Study 1: Drug Development
A study focused on synthesizing a series of TBEHP derivatives aimed at inhibiting specific biological pathways related to cancer proliferation. The results indicated that certain modifications led to increased potency against target enzymes, showcasing the compound's potential in oncology .
Case Study 2: Agrochemical Applications
Research into TBEHP's role as a building block for agrochemicals revealed its effectiveness in synthesizing herbicides and pesticides. The compound's stability and reactivity make it suitable for developing environmentally friendly agricultural products .
Mechanism of Action
The mechanism of action of tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. The compound’s piperidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-hydroxypiperidine-1-carboxylate: Similar in structure but lacks the ethyl group.
Tert-butyl 4-phenyl-4-hydroxypiperidine-1-carboxylate: Contains a phenyl group instead of an ethyl group.
Tert-butyl 4-methyl-4-hydroxypiperidine-1-carboxylate: Contains a methyl group instead of an ethyl group.
Uniqueness
Tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with other molecules. This structural variation can lead to different chemical and biological properties compared to its analogs .
Biological Activity
Tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article will explore its biochemical properties, cellular effects, molecular mechanisms, and applications in research and medicine.
Chemical Structure and Properties
This compound (C13H25NO3) features a piperidine ring with a tert-butyl ester and an ethyl group, which contribute to its biological activity. The presence of the hydroxymethyl group allows for potential interactions with biological targets, impacting its pharmacological profile.
The compound has been identified as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade proteins within cells. This property suggests that it can modulate protein levels, influencing various cellular pathways.
Cellular Effects
Research indicates that this compound may affect cell function by altering protein interactions and stability. Its role in PROTAC development highlights its potential to regulate cellular processes through targeted protein degradation.
The molecular mechanism of action involves the compound's interaction with specific enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the phenyl group may engage in π-π interactions, stabilizing the compound's binding to its targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Applications in Research and Medicine
This compound has several notable applications:
- Enzyme Inhibition : It is employed in studies focusing on enzyme inhibition, particularly in relation to neurological disorders and cancer therapy.
- Receptor Binding : The compound's structural features suggest it may interact with neurotransmitter receptors, potentially influencing signaling pathways associated with mood regulation and cognitive function.
- Antiviral Activity : Similar compounds have shown inhibitory effects against various viral strains, suggesting potential applications in antiviral drug development .
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that piperidine derivatives exhibit cytotoxicity against cancer cell lines. Modifications to the piperidine structure enhanced binding affinity to target proteins involved in tumor progression .
- Neuropharmacological Potential : Research on related compounds indicates that structural modifications can significantly influence their affinity for opioid receptors, suggesting therapeutic applications for pain management and addiction treatment .
- Influenza Virus Inhibition : Related piperidine derivatives have shown promising results in inhibiting influenza virus replication, indicating that this compound may possess similar antiviral properties .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-5-12(15)6-8-13(9-7-12)10(14)16-11(2,3)4/h15H,5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYZBHWNTWWQGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)OC(C)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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